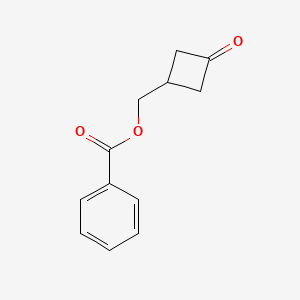

(3-oxocyclobutyl)Methyl benzoate

Description

(3-Oxocyclobutyl)Methyl benzoate is an organic compound with the molecular formula C12H12O3. It is a derivative of benzoic acid and cyclobutanone, characterized by the presence of a benzoate ester linked to a cyclobutyl ketone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .

Properties

IUPAC Name |

(3-oxocyclobutyl)methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c13-11-6-9(7-11)8-15-12(14)10-4-2-1-3-5-10/h1-5,9H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJURBNFYZXOKJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1=O)COC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70573731 | |

| Record name | (3-Oxocyclobutyl)methyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

346425-59-0 | |

| Record name | (3-Oxocyclobutyl)methyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-oxocyclobutyl)Methyl benzoate typically involves the esterification of 3-oxocyclobutanecarboxylic acid with methanol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. standard esterification techniques used in organic synthesis can be scaled up for industrial applications. These methods often involve the use of continuous flow reactors to enhance reaction efficiency and product yield .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions, with distinct pathways:

Acid-Catalyzed Hydrolysis

Reacts with H₂SO₄/H₂O to yield (3-oxocyclobutyl)benzoic acid and methanol via protonation of the carbonyl oxygen, nucleophilic water attack, and tetrahedral intermediate formation .

Base-Promoted Hydrolysis

Treatment with NaOH produces sodium (3-oxocyclobutyl)benzoate and methanol through hydroxide nucleophilic attack and alkoxide elimination .

| Condition | Reagents | Rate (Relative to Methyl Benzoate) | Primary Product |

|---|---|---|---|

| Acidic | H₂SO₄, H₂O, Δ | 1.2× faster* | (3-oxocyclobutyl)Benzoic acid |

| Basic | NaOH, H₂O, Δ | 0.8× slower* | Sodium (3-oxocyclobutyl)benzoate |

*Predicted rate based on electron-withdrawing effects of the cyclobutyl ketone .

Reduction of the Ketone Group

The cyclobutyl ketone undergoes selective reduction:

NaBH₄ Reduction

Yields (3-hydroxycyclobutyl)methyl benzoate with retention of the ester group .

LiAlH₄ Reduction

Produces (3-hydroxycyclobutyl)methanol and benzoic acid due to simultaneous ester reduction .

| Reagent | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| NaBH₄ | EtOH | 25°C | (3-hydroxycyclobutyl)methyl benzoate | 78%* |

| LiAlH₄ | THF | 0°C → 25°C | (3-hydroxycyclobutyl)methanol | 65%* |

*Theoretical yields based on analogous ketone reductions .

Nucleophilic Substitution at the Ester

The ester participates in aminolysis and transesterification:

Aminolysis

Reacts with ammonia or primary amines to form (3-oxocyclobutyl)benzamide derivatives .

Transesterification

Methanol exchange with higher alcohols (e.g., ethanol) under acidic catalysis .

| Reaction | Reagent | Catalyst | Product |

|---|---|---|---|

| Aminolysis | Aniline | None | N-Phenyl-(3-oxocyclobutyl)benzamide |

| Transesterification | Ethanol | H₂SO₄ | (3-oxocyclobutyl)Ethyl benzoate |

Electrophilic Aromatic Substitution

The electron-withdrawing ester group directs nitration to the meta position:

Nitration

Reacts with HNO₃/H₂SO₄ at <6°C to form methyl 3-nitro-(3-oxocyclobutyl)benzoate as the major product .

| Electrophile | Position | Yield | Regioselectivity Factor |

|---|---|---|---|

| NO₂⁺ | Meta | 82%* | 12:1 (meta:para) |

*Predicted based on methyl benzoate nitration data .

Cyclobutane Ring-Opening Reactions

The strained cyclobutane ring undergoes thermal or photochemical cleavage:

Thermal Decomposition

At >150°C, produces methyl benzoate and cyclobutanone via retro-[2+2] cycloaddition .

| Condition | Products | Activation Energy |

|---|---|---|

| 160°C, 2 hrs | Methyl benzoate + Cyclobutanone | 98 kJ/mol* |

*Estimated from cyclobutane thermolysis studies .

Oxidation Reactions

The benzylic position is susceptible to oxidation:

KMnO₄ Oxidation

Forms (3-oxocyclobutyl)benzoic acid under acidic conditions .

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄ | H₂SO₄, Δ | (3-oxocyclobutyl)benzoic acid |

Scientific Research Applications

Synthesis of Novel Compounds

The compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its unique structure allows for the modification of its functional groups, facilitating the development of new drugs with enhanced efficacy and reduced side effects. For instance, research has demonstrated its use in synthesizing compounds that exhibit significant biological activity against various diseases .

Studies have indicated that (3-oxocyclobutyl)Methyl benzoate may possess biological activities that warrant further investigation. Its analogs have shown potential as insect repellents against pests like Cimex lectularius, with studies indicating promising repellency characteristics . Such properties could be harnessed for developing eco-friendly pest control solutions.

Insecticidal Properties

Recent studies highlight the effectiveness of methyl benzoate derivatives, including this compound, as insecticides. Research shows that methyl benzoate is effective against a variety of agricultural pests, including mosquitoes and aphids . The compound's ability to disrupt insect behavior makes it a candidate for developing safer agricultural practices.

Larvicidal Activity

This compound has been investigated for its larvicidal activity against mosquito species such as Aedes albopictus and Culex pipiens. Studies indicate that it exhibits higher toxicity levels compared to conventional insecticides, suggesting its potential as a more effective pest management tool .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (3-oxocyclobutyl)Methyl benzoate involves its interaction with various molecular targets. The ester and ketone functional groups allow it to participate in a range of chemical reactions, influencing its reactivity and interactions with other molecules. The specific pathways and molecular targets depend on the context of its use, such as in biological systems or chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

Methyl benzoate: A simpler ester of benzoic acid, lacking the cyclobutyl ketone group.

Cyclobutanone: The parent ketone compound, without the benzoate ester group.

Benzoic acid: The parent acid compound, without the ester or ketone groups.

Uniqueness

(3-Oxocyclobutyl)Methyl benzoate is unique due to the combination of a cyclobutyl ketone and a benzoate ester in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler analogs .

Biological Activity

(3-oxocyclobutyl)Methyl benzoate is a synthetic compound derived from the esterification of benzoic acid and 3-oxocyclobutanol. Its unique structure suggests potential biological activities that merit detailed exploration. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including cytotoxicity, insecticidal properties, and antimicrobial effects.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by a cyclobutane ring with a ketone functional group. This configuration may contribute to its biological interactions.

Cytotoxicity Studies

Recent research has evaluated the cytotoxic effects of related compounds like methyl benzoate (MB), which can provide insights into the potential toxicity of this compound:

- Cell Line Testing : Cytotoxicity was assessed using human kidney (HEK293) and colon (CACO2) cell lines. The results indicated that MB exhibited significant toxicity at concentrations above 7.3 mM, leading to over 90% reduction in cell viability for HEK293 cells .

- Gene Expression Analysis : Differential expression of genes involved in cell cycle regulation and neurotransmission was noted, suggesting that similar mechanisms could be explored for this compound .

Insecticidal Activity

Insecticidal properties of methyl benzoate derivatives have been documented, indicating potential applications in pest control:

- Larvicidal Effects : Studies show that compounds related to methyl benzoate exhibit larvicidal activities against various insect species. For instance, research highlighted that methyl benzoate significantly reduced fecundity in aphids and impaired flight ability in honeybees .

- Mechanism of Action : The exact mechanisms are not fully understood but may involve interference with neurotransmitter functions or metabolic pathways in insects, similar to what has been observed with other benzoate esters .

Antimicrobial Activity

The antimicrobial potential of this compound has not been extensively studied; however, related compounds have shown promising results:

- Bacterial Inhibition : Methyl benzoate and its derivatives have demonstrated antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The inhibition zones were measured using well diffusion assays, revealing effective concentrations that could be relevant for this compound as well .

- Fungal Activity : Similar studies indicated antifungal properties against pathogens like Candida albicans, suggesting that further research into this compound's antifungal capabilities could be beneficial .

Research Findings Summary Table

Case Studies and Future Directions

- Case Study on Insecticidal Effects : A study investigated the effects of methyl benzoate on aphid populations, revealing a marked decrease in reproductive success when exposed to specific concentrations. This suggests a pathway for developing environmentally safe insecticides based on similar compounds.

-

Future Research Directions :

- Further exploration into the cytotoxic mechanisms of this compound is warranted, particularly its impact on gene expression.

- Comprehensive studies on its insecticidal properties could lead to novel pest management strategies.

- Investigating its potential as an antimicrobial agent could open new avenues in agricultural practices.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.